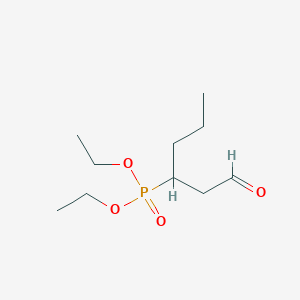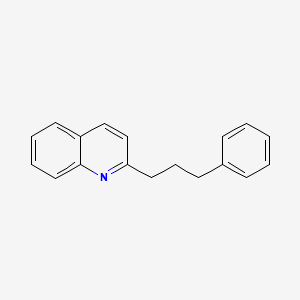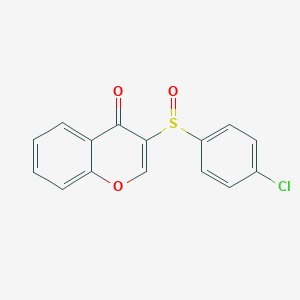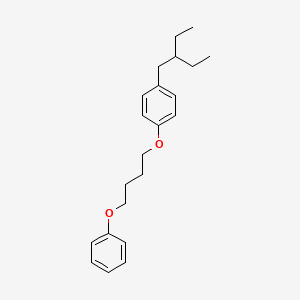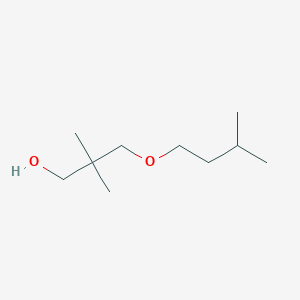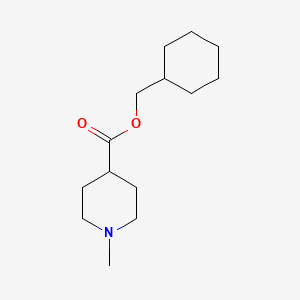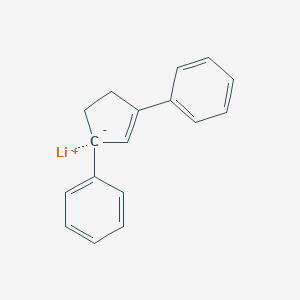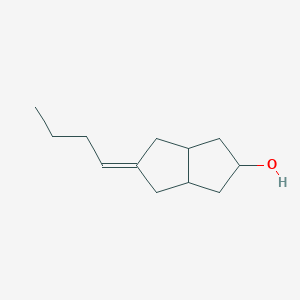
5-Butylideneoctahydropentalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butylideneoctahydropentalen-2-ol: is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a pentalene ring system, which is further substituted with a butylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylideneoctahydropentalen-2-ol can be achieved through several methods, including:
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable precursor.
Reduction of Ketones or Aldehydes: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), ketones or aldehydes can be reduced to the corresponding alcohols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to hydrogenate precursors under controlled conditions.
Continuous Flow Reactors: Employing continuous flow technology to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butylideneoctahydropentalen-2-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, and PCC (Pyridinium chlorochromate).
Reducing Agents: LiAlH4, NaBH4.
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Butylideneoctahydropentalen-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Butylideneoctahydropentalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its application, whether in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanol: A secondary alcohol with a similar hydroxyl group but different structural framework.
Cyclohexanol: Another cyclic alcohol with a hydroxyl group attached to a cyclohexane ring.
Uniqueness
5-Butylideneoctahydropentalen-2-ol is unique due to its pentalene ring system and butylidene substitution, which confer distinct chemical and physical properties compared to other alcohols. Its structure allows for specific interactions and reactivity that are not observed in simpler alcohols.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
112501-18-5 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
5-butylidene-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-9-5-10-7-12(13)8-11(10)6-9/h4,10-13H,2-3,5-8H2,1H3 |
InChI-Schlüssel |
LIGHAXJPYIUVMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C1CC2CC(CC2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


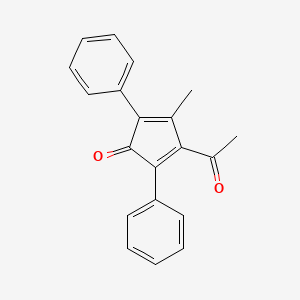
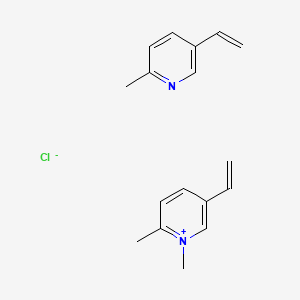
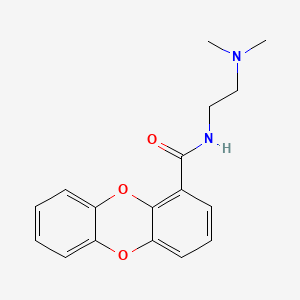
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)



